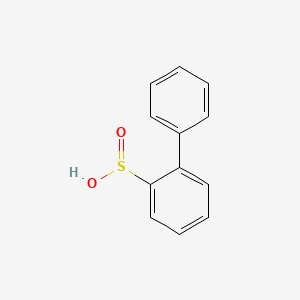

1,1'-Biphenyl-2-sulfinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10O2S |

|---|---|

Molecular Weight |

218.27 g/mol |

IUPAC Name |

2-phenylbenzenesulfinic acid |

InChI |

InChI=1S/C12H10O2S/c13-15(14)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,13,14) |

InChI Key |

LZCLZDCSBDVAOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2S(=O)O |

Synonyms |

biphenyl-2-sulfinic acid |

Origin of Product |

United States |

Electrophilic Aromatic Substitution Mechanism:an Alternative Mechanism, Modeled After Protodesulfonation Reactions, Proposes an Electrophilic Aromatic Substitution.acs.orgin This Scenario, a Proton, Potentially from the Cys27 Thiol Group, Attacks the Carbon Atom of the Biphenyl Ring That is Attached to the Sulfinate Group.acs.orgthis Would Form a Carbocation Intermediate, Which is Stabilized by the Release of Sulfur Dioxide So₂ .acs.orgthe Higher Reactivity Observed for Alkyl Substituted Hbps Substrates Lends Support to This Mechanism, As Alkyl Groups Would Help Stabilize the Putative Carbocation.acs.org

Computational studies using density functional theory (DFT) have been employed to assess the feasibility of these pathways. acs.orgacs.org These calculations have provided thermodynamic parameters for the proposed reaction coordinates.

The calculated energy barrier for the C27S mutant is significantly higher, which is consistent with its observed inactivity and underscores the crucial role of the cysteine residue. acs.org These computational results appear to favor the electrophilic aromatic substitution mechanism for the desulfination of HBPS by the DszB enzyme. acs.org

Table of Mentioned Compounds

Reactivity and Mechanistic Studies of 1,1 Biphenyl 2 Sulfinic Acid

Acid-Base Properties and Protonation Equilibria of the Sulfinic Acid Group

1,1'-Biphenyl-2-sulfinic acid, as a member of the sulfinic acid class of organic compounds, possesses acidic properties due to the presence of the -SO₂H group. drugbank.com This functional group can deprotonate to form the corresponding sulfinate anion. The acidity of the sulfinic acid group is influenced by the electronic effects of the biphenyl (B1667301) moiety.

Oxidation and Reduction Chemistry of this compound

The sulfur atom in this compound is in an intermediate oxidation state, making it susceptible to both oxidation and reduction reactions.

Oxidation: this compound can be oxidized to the corresponding 1,1'-biphenyl-2-sulfonic acid. This transformation involves the conversion of the sulfinic acid group (-SO₂H) to a sulfonic acid group (-SO₃H). Various oxidizing agents can be employed for this purpose. For instance, oxidation of thioethers, which can be precursors to sulfinic acids, often proceeds through a sulfoxide (B87167) intermediate to the sulfone, and similarly, sulfinic acids can be oxidized to sulfonic acids. wikipedia.orgjchemrev.com

Reduction: Reduction of this compound can lead to the formation of the corresponding thiol or other sulfur-containing compounds with sulfur in a lower oxidation state. While specific reducing agents for this transformation are not detailed in the provided results, general methods for the reduction of sulfinic acids are known in organic chemistry.

Nucleophilic and Electrophilic Reactivity Patterns of the Sulfinic Moiety

The sulfinic acid moiety in this compound exhibits dual reactivity, acting as both a nucleophile and an electrophile depending on the reaction conditions and the nature of the reacting species.

Nucleophilic Reactivity: The sulfinate anion, formed upon deprotonation of the sulfinic acid, is a potent nucleophile. The sulfur atom, with its lone pair of electrons, can attack electrophilic centers. This nucleophilicity is exploited in various synthetic transformations, including the formation of sulfones and sulfoxides. For example, sulfinates can react with alkyl halides in nucleophilic substitution reactions to yield sulfones. wikipedia.org The nucleophilic character of sulfenic acids, which are related to sulfinic acids, has been studied, highlighting the ability of the sulfur atom to participate in nucleophilic attack. nih.gov

Electrophilic Reactivity: Under certain conditions, the sulfur atom of the sulfinic acid group can act as an electrophile. This is particularly true when the oxygen atom is protonated or activated, making the sulfur atom more susceptible to attack by nucleophiles. For instance, in the presence of a strong acid, the sulfinic acid can be protonated, enhancing its electrophilicity. Studies on cysteine sulfenic acid have shown that the sulfur atom can be electrophilic and react with various nucleophiles. nih.govrsc.org

Derivatization Reactions and Synthetic Transformations Involving this compound

This compound and its corresponding sodium salt are versatile intermediates in organic synthesis, enabling the formation of a variety of sulfur-containing compounds. smolecule.com

Formation of Sulfones, Sulfoxides, and Sulfonamides

Sulfones: this compound and its salts are valuable precursors for the synthesis of sulfones. smolecule.com One common method involves the reaction of the sulfinate with an alkylating agent. wikipedia.org Additionally, cascade cyclization reactions of sulfinic acids with other organic molecules can lead to the formation of complex sulfone-containing heterocycles. researchgate.netnih.gov For example, a TBPB-initiated cascade cyclization of 3-arylethynyl-[1,1'-biphenyl]-2-carbonitriles with sulfinic acids yields sulfone-containing cyclopenta[gh]phenanthridines. researchgate.netnih.gov

Sulfoxides: The controlled oxidation of sulfides, which can be derived from sulfinic acids, is a common route to sulfoxides. wikipedia.orgorganic-chemistry.orgresearchgate.net Alternatively, sulfoxides can be prepared through the reaction of sulfenate esters with organometallic reagents or by the arylation of sulfenate anions. jchemrev.comorganic-chemistry.org A method for preparing sulfoxides from sulfinamides under visible light irradiation has also been reported. beilstein-journals.org

Sulfonamides: Sulfonamides are an important class of compounds with various applications, including in pharmaceuticals. wikipedia.orgnih.gov They can be synthesized from sulfonyl chlorides, which in turn can be prepared from sulfinic acids via oxidation and chlorination. nih.govorganic-chemistry.org A one-pot synthesis of sulfonamides from aryl sulfinates has been developed, involving an oxidative amination step. acs.org

Interactive Data Table: Derivatization of this compound

| Derivative | Reagents and Conditions | Reference(s) |

| Sulfones | Alkyl halides | wikipedia.org |

| 3-Arylethynyl-[1,1'-biphenyl]-2-carbonitriles, TBPB | researchgate.netnih.gov | |

| Sulfoxides | Oxidation of corresponding sulfides | wikipedia.orgorganic-chemistry.orgresearchgate.net |

| Sulfenate esters, organometallic reagents | jchemrev.comorganic-chemistry.org | |

| Sulfinamides, (NH₄)₂S₂O₈, visible light | beilstein-journals.org | |

| Sulfonamides | From corresponding sulfonyl chlorides and amines | nih.govorganic-chemistry.org |

| Oxidative amination of aryl sulfinates | acs.org |

Coupling Reactions and Functional Group Interconversions

This compound and its derivatives participate in various coupling reactions, which are powerful tools for the construction of complex molecules.

Cross-Coupling Reactions: The sulfinate group can undergo palladium-catalyzed cross-coupling reactions with aryl halides to form biaryl sulfones. smolecule.com This type of reaction, often a variation of the Suzuki or Stille coupling, is fundamental in synthetic organic chemistry for creating C-C bonds. rsc.orgscirp.org

Functional Group Interconversions: The sulfinic acid moiety can be converted into other functional groups. For example, photoinduced thia-Baeyer-Villiger type oxidations of related sulfur compounds can lead to sulfinic esters, which can then be transformed into a variety of biphenyl derivatives including sulfoxides, sulfones, and sulfonamides. researchgate.net The conversion of methyl sulfones to sulfinic acids has also been demonstrated, providing a route to these versatile intermediates. acs.org

Enzymatic Transformations and Desulfurization Mechanisms

The enzymatic transformation of sulfur-containing compounds is a significant area of research, particularly in the context of bioremediation and biocatalysis.

Enzymatic Transformations: Enzymes such as 2'-hydroxybiphenyl-2-sulfinate (B1232712) desulfinase (DszB) are known to catalyze the cleavage of the carbon-sulfur bond in sulfinic acid derivatives. drugbank.comacs.orgnih.gov This enzyme is involved in the '4S' desulfurization pathway, which is a microbial process for removing sulfur from fossil fuels. drugbank.com The substrate specificity of these enzymes can be altered through mutagenesis. drugbank.com Laccase is another enzyme with a broad substrate spectrum that can oxidize various phenolic and aminophenolic compounds, and in the presence of mediators, its substrate range can be extended to non-phenolic compounds. nih.gov

Desulfurization Mechanisms: The mechanism of desulfurization by DszB has been studied using computational methods. acs.org One proposed mechanism involves the electrophilic substitution of the aryl sulfinate by a proton from a cysteine residue in the enzyme's active site, leading to the release of SO₂. acs.org Another study on the DszB enzyme from Rhodococcus sp. IGTS8 showed that it catalyzes the hydrolysis of 2'-hydroxybiphenyl-2-sulfinic acid to sulfite (B76179) and biphenyl-2-ol. nih.gov

Biochemical Pathways Involving this compound as a Substrate

This compound and its derivatives are key intermediates in specific microbial metabolic pathways, most notably the biodesulfurization (BDS) of dibenzothiophene (B1670422) (DBT). smolecule.comijcce.ac.ir DBT is a recalcitrant organosulfur compound found in fossil fuels, and its removal is crucial for reducing sulfur oxide emissions that cause acid rain. ijcce.ac.irmdpi.com Several microorganisms, including bacteria from the genus Rhodococcus, have evolved a specific catabolic route known as the "4S pathway" to cleave the carbon-sulfur bond in DBT without degrading its carbon skeleton, thus preserving the fuel's calorific value. mdpi.comresearchgate.netproteopedia.org

The 4S pathway involves four sequential enzymatic reactions encoded by the dsz operon (dszABCD): ijcce.ac.irnih.gov

Oxidation 1: Dibenzothiophene (DBT) is oxidized to DBT-sulfoxide (DBTO) by the enzyme DBT-monooxygenase (DszC). ijcce.ac.irmdpi.comnih.gov

Oxidation 2: DBTO is further oxidized to DBT-sulfone (DBTO2), a reaction also catalyzed by DszC. ijcce.ac.irmdpi.comnih.gov

C-S Bond Cleavage (Hydrolysis): The thiophenic ring is opened when DBT-sulfone monooxygenase (DszA) converts DBTO2 into 2'-hydroxybiphenyl-2-sulfinic acid (HBPS). ijcce.ac.irmdpi.comnih.gov

Desulfination: The final and rate-limiting step is the hydrolysis of HBPS by the desulfinase enzyme, DszB. researchgate.netproteopedia.org This reaction cleaves the C-S bond, releasing the sulfur as sulfite (SO₃²⁻) and producing the final organic product, 2-hydroxybiphenyl (HBP). ijcce.ac.irproteopedia.orgiucr.org

In this pathway, 2'-hydroxybiphenyl-2-sulfinic acid (HBPS) is the direct natural substrate for the DszB enzyme. ijcce.ac.iriucr.orgnih.gov However, the unhydroxylated analog, this compound (BPS), also serves as a substrate or substrate analog in research studies to probe the enzyme's structure and catalytic mechanism. rcsb.orgresearchgate.net

Structural Biology of this compound-Transforming Enzymes (e.g., DszB)

The active site is located in a cleft between the two domains. researchgate.net Structural studies of DszB, including an inactive C27S mutant co-crystallized with this compound (BPS), have elucidated how the substrate binds. iucr.orgrcsb.orgresearchgate.net Substrate binding is characterized by:

Hydrophobic Interactions: The biphenyl rings of the substrate are held in place through extensive hydrophobic interactions with nonpolar residues in the active site. proteopedia.orgrcsb.org

Hydrogen Bonding: The sulfinate group of the bound substrate forms critical hydrogen bonds with the side chains of several key amino acid residues, including Serine-27 (in the C27S mutant), Histidine-60, and Arginine-70. proteopedia.orgrcsb.orgrcsb.org Site-directed mutagenesis has confirmed that these residues are essential for catalytic activity. rcsb.orgrcsb.org

Conformational Changes: The binding of the substrate induces structural changes in the active site loops, which serves to recruit His60 into the catalytic center. proteopedia.orgrcsb.orgrcsb.org

The crystallographic data for the DszB C27S mutant in complex with this compound (BPS) provides a detailed view of the enzyme-substrate interactions.

Advanced Spectroscopic and Structural Characterization of 1,1 Biphenyl 2 Sulfinic Acid and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups within a molecule. mdpi.com These methods probe the vibrational energy levels of molecules, with IR spectroscopy measuring light absorption and Raman spectroscopy analyzing inelastically scattered light. nih.gov The resulting spectra display bands that correspond to specific vibrational modes, such as stretching and bending of bonds. msu.edu

For biphenyl (B1667301) derivatives, the IR spectra typically show characteristic ring stretching vibrations in the 1600-1300 cm⁻¹ region. asianpubs.org In the case of lignin (B12514952) substructures containing biphenyl moieties, an IR band at 1,507 cm⁻¹ is indicative of these structures. nih.gov The presence of a sulfinic acid group would be expected to produce distinct signals. For instance, the C-S stretching vibration in many molecules is observed in the range of 760 ± 25 cm⁻¹. asianpubs.org Furthermore, the S=O stretching vibrations in related sulfonic acids appear in distinct regions of the IR spectrum. msu.edu

Raman spectroscopy offers complementary information. For example, in some biphenyl derivatives, a band around 1360 cm⁻¹ in the Raman spectrum is a key identifier. nih.gov Differences in the number of bands, their frequencies, and relative intensities between IR and Raman spectra can reveal details about molecular symmetry. nih.govamericanpharmaceuticalreview.com For molecules with a center of symmetry, some vibrations may be exclusively IR or Raman active. nih.gov

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F, etc.) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the carbon-hydrogen framework can be mapped out in detail. mdpi.com

For biphenyl derivatives, the ¹H NMR spectra typically show signals for the aromatic protons in the range of δ 7.0-8.0 ppm. rsc.orgchemicalbook.com The specific chemical shifts and splitting patterns provide information about the substitution pattern on the biphenyl rings. For example, in unsubstituted 1,1'-biphenyl, the protons appear as multiplets around δ 7.4 ppm and δ 7.2-7.3 ppm. rsc.orghmdb.ca In substituted biphenyls, these signals will shift depending on the electronic nature and position of the substituents. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbon atoms of the biphenyl rings typically resonate in the aromatic region of the spectrum (δ 120-150 ppm). rsc.orgacs.org The chemical shifts are sensitive to the electronic environment, allowing for the differentiation of substituted and unsubstituted carbons. For instance, carbons bearing electron-withdrawing groups will be shifted downfield (to higher ppm values).

Table 1: Representative ¹H and ¹³C NMR Data for Biphenyl Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| 1,1'-Biphenyl | CDCl₃ | 7.41 (t, J=8Hz, 2H) | 127.2, 127.3, 129.8, 141.3 | rsc.org |

| 4-Methoxy-1,1'-biphenyl | CDCl₃ | 3.91 (s, 3H), 7.03-7.05 (d, J=8Hz, 2H), 7.47 (t, J=8Hz, 2H), 7.60 (t, J=8Hz, 2H) | 55.4, 114.2, 126.7, 126.8, 128.2, 128.8, 133.8, 140.9, 159.1 | rsc.org |

| 4-Nitro-1,1'-biphenyl | CDCl₃ | 7.29-7.78 (m, 5H), 7.76-7.78 (d, J=8Hz, 2H), 8.29-8.50 (d, J=8Hz, 2H) | 124.15, 127.43, 127.84, 128.96, 129.19, 138.80, 147.09, 147.67 | rsc.org |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's elemental composition. measurlabs.com Unlike low-resolution mass spectrometry which provides the nominal mass (an integer value), HRMS measures the exact mass of a molecule with high precision, typically to four or more decimal places. algimed.comresearchgate.net This high accuracy allows for the calculation of a unique molecular formula. diva-portal.orgresearchgate.net

For 1,1'-biphenyl-2-sulfinic acid, the molecular formula is C₁₂H₁₀O₂S. drugbank.comnih.gov The exact mass calculated from this formula would be compared to the experimentally determined mass from an HRMS analysis. A close match between the theoretical and experimental exact masses provides strong evidence for the proposed molecular formula. algimed.com This technique is particularly useful for distinguishing between compounds that have the same nominal mass but different elemental compositions (isobars). researchgate.net

The molecular weight of this compound is approximately 234.27 g/mol . nih.gov In a mass spectrum, this would be observed as the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺), depending on the ionization technique used.

X-ray Crystallography for Solid-State Structure Determination of this compound Complexes and Derivatives

In a study of a complex between a mutant of the desulfurization enzyme DszB and biphenyl-2-sulfinic acid, the crystal structure was determined at a resolution of 1.80 Å. rcsb.org This analysis revealed that the biphenyl rings of the substrate are recognized through extensive hydrophobic interactions within the enzyme's active site. rcsb.orgproteopedia.org The dihedral angle between the two phenyl rings of the bound biphenyl-2-sulfinic acid was found to be approximately 90 degrees, and the geometry of the sulfinate group was identified as tetrahedral. researchgate.net

The conformation of the biphenyl moiety is a significant aspect of its structure. In many substituted biphenyl systems, the two phenyl rings are twisted relative to each other due to steric hindrance between the ortho substituents. semanticscholar.org This non-planar conformation is a characteristic feature of biphenyl derivatives. For example, in the crystal structure of a complex involving biphenyl-2-sulfinic acid, the sulfinate group was found to form hydrogen bonds with specific amino acid residues in the enzyme's active site. proteopedia.org

Preliminary X-ray analysis of crystals of a DszB C27S mutant complexed with biphenyl-2-sulfinic acid showed that they belong to the C2 space group with specific unit-cell parameters. nih.gov

Table 2: Crystallographic Data for a Biphenyl-2-sulfinic Acid Complex

| Parameter | Value | Reference |

|---|---|---|

| Method | X-RAY DIFFRACTION | rcsb.org |

| Resolution | 1.80 Å | rcsb.org |

| Space Group (for DszB C27S complex) | C2 | nih.gov |

| Unit-cell parameters (a, b, c, β) for DszB C27S complex | a = 153.4 Å, b = 45.9 Å, c = 112.9 Å, β = 115.93° | nih.gov |

| Dihedral angle between biphenyl rings | ~90° | researchgate.net |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Optical Properties

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure and optical properties of a molecule. These techniques involve the excitation of electrons from lower to higher energy levels upon absorption of light. su.se

Biphenyl and its derivatives are known to exhibit characteristic UV absorption spectra. Unsubstituted biphenyl in cyclohexane (B81311) shows a strong absorption maximum around 247.5 nm. omlc.orgnih.gov The position and intensity of the absorption bands are influenced by the substituents on the biphenyl core. For instance, the introduction of donor-acceptor groups can lead to shifts in the absorption wavelength. researchgate.net

Fluorescence spectroscopy measures the light emitted when an excited molecule returns to its ground state. The fluorescence emission spectrum of biphenyl in cyclohexane, when excited at 233 nm, shows an emission maximum. omlc.org The difference between the absorption and emission maxima is known as the Stokes shift. uni-muenchen.de For some biphenyl derivatives, the emission maximum can be in the blue-green region of the visible spectrum. mdpi.com

While specific UV-Vis and fluorescence data for this compound are not detailed in the provided search results, the general principles suggest it would exhibit absorption in the UV region characteristic of the biphenyl chromophore, potentially modulated by the sulfinic acid group.

Chiroptical Studies and Stereochemical Analysis (if applicable to chiral forms)

Chiroptical studies, such as Electronic Circular Dichroism (ECD) spectroscopy, are essential for determining the absolute configuration of chiral molecules. Biphenyls can exhibit axial chirality if rotation around the single bond connecting the two phenyl rings is restricted, typically due to bulky ortho substituents.

The "flexible biphenyl approach" is a chiroptical method used for the absolute configuration assignment of chiral molecules, such as diols. acs.orgnih.govmdpi.com This method involves derivatizing the chiral substrate with a biphenyl probe. The resulting ECD spectrum of the derivative, particularly the sign of the Cotton effect around 250 nm (the biphenyl A band), is related to the twist of the biphenyl moiety, which in turn is dictated by the stereochemistry of the chiral substrate. nih.gov A negative Cotton effect at this wavelength is associated with a P (right-handed) twist of the biphenyl chromophore. nih.gov

While there is no direct evidence in the provided results to suggest that this compound itself is chiral and has been resolved into its enantiomers, the principles of chiroptical analysis would be applicable if a chiral derivative were synthesized or if it were found to exist in stable, non-interconverting enantiomeric forms due to restricted rotation.

Computational and Theoretical Chemistry Studies of 1,1 Biphenyl 2 Sulfinic Acid

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 1,1'-Biphenyl-2-sulfinic acid. scirp.orgresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the molecule's stable three-dimensional geometry and the distribution of its electrons. researchgate.net

A typical approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311+G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. scirp.org From a single-point energy calculation on the optimized geometry, a wealth of electronic properties can be derived. These properties are crucial for predicting the molecule's reactivity, stability, and intermolecular interaction capabilities.

Key electronic properties calculated include:

Energy of the Highest Occupied Molecular Orbital (E_HOMO): This orbital acts as an electron donor. A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to an appropriate acceptor, such as the active site of an enzyme or a metal surface. scirp.org

Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): This orbital can accept electrons. A lower E_LUMO value suggests a greater ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The difference between E_LUMO and E_HOMO (ΔE = E_LUMO - E_HOMO) is an indicator of chemical reactivity and kinetic stability. A smaller energy gap implies a molecule is more polarizable and reactive. scirp.org

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions, which are prime sites for electrophilic and nucleophilic attack, respectively. ppor.az For this compound, the oxygen atoms of the sulfinic acid group are expected to be regions of high negative potential.

| Property | Description | Predicted Significance for this compound |

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Determines the dihedral angle between the biphenyl (B1667301) rings and the conformation of the sulfinic acid group. |

| E_HOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | High value suggests potential for donation, possibly localized on the sulfur atom or phenyl rings. |

| E_LUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Low value indicates capacity to accept electrons, influencing its role in redox reactions. |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; an index of chemical reactivity. | A moderate gap would suggest a balance of stability and reactivity, typical for drug-like molecules. |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | A significant dipole moment is expected due to the polar S-O bonds, affecting solubility and binding. |

| Mulliken Charges | Partial atomic charges calculated for each atom. | Reveals the charge distribution, with sulfur being positive and oxygens negative, guiding interaction models. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying short-lived intermediates, and calculating the energy barriers of transition states. acs.orgdrugbank.com For this compound, this is particularly relevant in understanding its role in enzymatic catalysis, such as its interaction with desulfinase enzymes. rcsb.orgnih.gov

The enzyme 2'-hydroxybiphenyl-2-sulfinic acid desulfinase (DszB) catalyzes the cleavage of the C-S bond in a related substrate to produce 2-hydroxybiphenyl and sulfite (B76179). rcsb.orgnih.gov The crystal structure of a DszB mutant in complex with this compound (PDB ID: 2DE4) reveals key active site residues (Ser27, His60, Arg70) that interact with the sulfinate group. rcsb.orgucl.ac.uk A proposed mechanism involves a nucleophilic attack by a cysteine residue (Cys27 in the wild-type enzyme). nih.govproteopedia.org

Quantum chemical calculations (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed to elucidate this mechanism in detail:

Model the Reactants: The enzyme active site is modeled with the substrate docked in its crystallographic position. The QM region typically includes the substrate and the side chains of key amino acids (e.g., Cys27, His60, Arg70), while the rest of the protein is treated with a classical MM force field.

Locate the Transition State (TS): Computational methods search the potential energy surface for the saddle point corresponding to the transition state of the C-S bond cleavage. This calculation provides the structure of the TS and the activation energy (ΔG‡) of the reaction. acs.org

Trace the Reaction Pathway: An Intrinsic Reaction Coordinate (IRC) calculation can be performed starting from the transition state structure to confirm that it connects the reactants (enzyme-substrate complex) to the products (enzyme-product complex).

These studies can clarify the specific role of each active site residue, for instance, how His60 and Arg70 stabilize the negatively charged reaction intermediate through hydrogen bonding, as suggested by the crystal structure. nih.govproteopedia.org

| Mechanistic Step | Computational Method | Information Gained |

| Substrate Binding | Molecular Docking & MD Simulation | Identifies initial binding pose and key non-covalent interactions. |

| Nucleophilic Attack | QM/MM Transition State Search | Determines the activation energy for C-S bond cleavage by Cys27. |

| Intermediate Stabilization | QM/MM Energy Calculation | Quantifies the stabilizing effect of H-bonds from His60 and Arg70. |

| Product Release | Steered MD or Potential of Mean Force (PMF) | Calculates the energy profile for the exit of the products from the active site. |

Molecular Dynamics Simulations of Intermolecular Interactions, including Protein-Ligand Binding

While quantum chemistry is excellent for static electronic properties and reactions, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of systems over time. nih.govnih.gov MD simulations provide an atomistic view of how this compound moves, flexes, and interacts with its environment, such as a protein binding pocket. mdpi.complos.org

The basis for such a study is the crystal structure of the compound bound to its target protein, in this case, the DszB C27S mutant (PDB ID: 2DE4). rcsb.org In this structure, the ligand's biphenyl rings are situated in a hydrophobic pocket, while the sulfinate group forms crucial hydrogen bonds. rcsb.orgnih.gov

An MD simulation of the DszB-ligand complex would proceed as follows:

The crystal structure is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

A classical force field (e.g., AMBER, CHARMM) is used to describe the forces between all atoms.

Newton's equations of motion are solved iteratively, tracking the position and velocity of every atom over time, typically for hundreds of nanoseconds or longer. mdpi.com

Analysis of the resulting trajectory can reveal:

Stability of the Binding Pose: Root-Mean-Square Deviation (RMSD) calculations show how much the ligand's position deviates from the initial crystal structure pose over time. mdpi.com

Flexibility of the Protein: Root-Mean-Square Fluctuation (RMSF) calculations identify which parts of the protein are rigid and which are flexible upon ligand binding. nih.gov

Key Intermolecular Interactions: The simulation can track the persistence of hydrogen bonds and hydrophobic contacts, confirming the importance of residues like His60 and Arg70 and the hydrophobic pocket. ucl.ac.uknih.gov

Role of Water: MD simulations can reveal the role of specific water molecules in mediating protein-ligand interactions.

| Interacting Residue in DszB | Interaction Type | Role in Binding | Reference |

| Ser27 (mutant) | Hydrogen Bond | Anchors the sulfinate group. In wild-type, Cys27 is the catalytic nucleophile. | rcsb.orgnih.gov |

| His60 | Hydrogen Bond | Orients the sulfinate group and stabilizes the reaction intermediate. | rcsb.orgucl.ac.ukproteopedia.org |

| Arg70 | Hydrogen Bond | Anchors the sulfinate group and stabilizes the reaction intermediate. | rcsb.orgproteopedia.org |

| Various (e.g., Val, Leu, Phe) | Hydrophobic Interactions | Recognizes and binds the non-polar biphenyl rings of the substrate. | nih.gov |

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic parameters, which is invaluable for confirming the structure of newly synthesized compounds or for interpreting complex experimental spectra. acs.org The primary techniques used are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. chemrxiv.orgrsc.org The procedure involves:

Optimizing the geometry of this compound at a high level of theory.

Performing a GIAO (Gauge-Including Atomic Orbital) calculation, which computes the magnetic shielding tensors for each nucleus.

Referencing the calculated shielding values against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory to obtain the chemical shifts (δ).

These predicted spectra can be compared to experimental data to assign peaks to specific atoms, which can be especially helpful for complex molecules with many overlapping signals. chemrxiv.orgnmrdb.org

IR Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies. acs.org Each frequency corresponds to a specific molecular motion (e.g., C-H stretch, S=O stretch, C=C ring stretch). Plotting these frequencies and their calculated intensities produces a theoretical IR spectrum. This allows for the assignment of major bands in an experimental spectrum, confirming the presence of key functional groups like the sulfinic acid and the biphenyl backbone.

| Spectroscopic Data | Computational Method | Predicted Information for this compound |

| ¹H NMR Chemical Shifts | DFT (GIAO) | Predicts the δ values for aromatic protons, helping to resolve complex splitting patterns. |

| ¹³C NMR Chemical Shifts | DFT (GIAO) | Predicts δ values for all 12 carbon atoms, aiding in the assignment of quaternary and protonated carbons. |

| IR Frequencies | DFT (Frequency Calc.) | Predicts characteristic stretching frequencies for S=O (strong), O-H, and aromatic C-H/C=C bonds. |

| UV-Vis Absorption | TD-DFT | Predicts electronic transitions (λ_max), corresponding to π→π* transitions in the aromatic rings. |

Computational Design of Novel Derivatives and Catalysts

The ultimate goal of many computational studies is to guide the design of new molecules with improved properties. ppor.az The insights gained from quantum chemical, mechanistic, and molecular dynamics studies of this compound can be leveraged to design novel derivatives for various applications, such as more potent enzyme inhibitors or more efficient catalysts.

For instance, to design a better inhibitor for the DszB enzyme, a medicinal chemist could use the computational model in several ways:

Structure-Based Design: Using the 3D structure of the DszB active site (from PDB 2DE4), new functional groups can be added to the biphenyl scaffold of the ligand to form additional favorable interactions (e.g., a hydrogen bond donor/acceptor) with the protein, thereby increasing binding affinity.

Modulating Electronic Properties: DFT calculations can predict how substituents on the phenyl rings would alter the E_HOMO/E_LUMO levels or the charge on the sulfinate group. This could be used to enhance the desired reactivity or, conversely, to make the molecule more stable and less reactive if inhibition rather than catalysis is the goal.

Scaffold Hopping: Computational tools can search for entirely new molecular scaffolds that can present the key interacting groups (the sulfinate and hydrophobic rings) in the same 3D orientation as this compound, potentially leading to novel compounds with better drug-like properties.

This iterative cycle of computational design, followed by chemical synthesis and experimental testing, accelerates the discovery of new and improved molecules.

Applications and Emerging Research Directions in Chemical Science

Role as Versatile Reagents and Building Blocks in Organic Synthesis

The biphenyl (B1667301) scaffold combined with the reactive sulfinic acid group makes this class of compounds a powerful tool for synthetic chemists. They serve not only as sources of the biphenyl moiety, a privileged structure in many areas of chemistry, but also as versatile sulfonylating agents.

The utility of 1,1'-biphenyl-2-sulfinic acid and its salts as building blocks is highlighted in their application in cascade reactions to construct polycyclic aromatic compounds. A notable example is the synthesis of sulfone-containing cyclopenta[gh]phenanthridines. In a metal-free, TBPB (tert-butyl peroxybenzoate)-initiated cascade cyclization, various sulfinic acids react with 3-arylethynyl-[1,1'-biphenyl]-2-carbonitriles. researchgate.net This process involves the formation of new C–S, C–C, and C–N bonds in a single operation, providing a direct route to these complex, potentially bioactive heterocyclic systems. researchgate.net The reaction demonstrates good functional group tolerance and proceeds under mild conditions. researchgate.net

Another application showcasing the synthesis of complex structures is the oxysulfonylation of alkynes. The sodium salt of this compound can react with alkynes in the presence of a catalyst like boron trifluoride etherate. smolecule.com This reaction proceeds through a radical pathway to form β-keto sulfones, which are important structural motifs in various organic molecules. smolecule.com

Table 1: Examples of Complex Syntheses Involving Biphenyl Sulfinic Acid Derivatives

| Starting Materials | Key Reagents | Product Class | Significance | Reference(s) |

|---|---|---|---|---|

| 3-Arylethynyl-[1,1'-biphenyl]-2-carbonitriles, Sulfinic Acids | TBPB (initiator) | 3-Sulfonated Cyclopenta[gh]phenanthridines | Metal-free synthesis of complex polycyclic heterocycles via cascade reaction. | researchgate.net |

| Sodium [1,1'-biphenyl]-2-sulfinate, Alkynes | Boron Trifluoride Etherate (catalyst) | β-Keto Sulfones | Formation of valuable β-keto sulfone structures through radical oxysulfonylation. | smolecule.com |

Sulfinic acids are valuable intermediates primarily because they serve as precursors to a wide array of other sulfur-containing functional groups, particularly sulfonyl derivatives. researchgate.net The sulfinic acid moiety can be readily transformed, making it a versatile handle in multistep synthesis.

The most straightforward conversion is the oxidation of the sulfinic acid to the corresponding sulfonic acid. More importantly, sulfinic acids and their salts are excellent nucleophiles and radical precursors for introducing sulfonyl groups. smolecule.com They are key reagents in the synthesis of sulfonamides, sulfones, and sulfides. smolecule.com These transformations allow for the construction of diverse organosulfur compounds, which are prevalent in pharmaceuticals and materials science. researchgate.net For instance, the reaction of a sulfinic acid derivative can lead to the formation of biphenyl sulfoxides, sulfones, and sulfonamides in one or two steps, providing a mild process for the selective functionalization of sulfur compounds. researchgate.net

Catalysis and Ligand Design in Transition Metal Chemistry

The biphenyl framework is a cornerstone in the design of ligands for transition metal catalysis due to its steric bulk, conformational properties, and the existence of stable atropisomers (axial chirality). nih.govrsc.org The introduction of a sulfinic acid group or its derivatives onto this scaffold can significantly influence the electronic and steric properties of the resulting ligands.

While direct catalytic applications of this compound itself are not extensively documented, the closely related biphenyl sulfonic acid ligands have demonstrated significant utility. These ligands have been successfully employed in palladium-catalyzed C-N cross-coupling reactions of aryl halides with anilines and secondary amines. nih.gov Such ligands can improve catalytic efficiency and facilitate the removal of the metal catalyst from the product, a crucial aspect in pharmaceutical synthesis. nih.gov The biphenyl structure is also a component of ligands used in gold catalysis, where a gold(III) complex featuring a biphenyl ligand has been shown to catalyze selective 1,4-additions to α,β-unsaturated aldehydes. nih.gov These examples underscore the potential of the biphenyl-sulfur motif in catalysis, suggesting that this compound could serve as a valuable precursor for new ligand systems.

The development of efficient chiral ligands is a central theme in asymmetric synthesis. nih.gov Axially chiral biphenyls are among the most successful and widely used ligand scaffolds. nih.govnih.gov Ligands such as [1,1'-biphenyl]-2,2'-diol (BIPOL) are foundational in a variety of asymmetric transformations, including additions to aldehydes and palladium-catalyzed cycloadditions. nih.gov

The performance of these chiral ligands is highly dependent on the steric and electronic nature of the substituents on the biphenyl rings. chemrxiv.org The introduction of functional groups at various positions is a key strategy for fine-tuning the ligand's properties to achieve high reactivity and enantioselectivity. nih.govchemrxiv.org Although not a primary scaffold itself, this compound represents a modifiable biphenyl structure. The sulfinic acid group can be converted into other functionalities or used to influence the dihedral angle and electronic environment of the biphenyl system, making it a potentially useful building block in the broader strategy of developing new, adjustable, and highly effective chiral ligands for asymmetric catalysis. nih.govnih.gov

Advanced Materials Science Applications

Biphenyl-containing molecules are of significant interest in materials science, particularly for applications in organic electronics. rsc.org The rigid biphenyl unit provides high thermal stability and good charge-transporting properties, which are essential for devices like organic light-emitting diodes (OLEDs). acs.org

Biphenyl derivatives have been incorporated into materials designed for various functions within OLEDs. For example, the compound 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) has been widely investigated as an electron transport material, demonstrating the value of the biphenyl core in facilitating charge mobility in multilayer OLED devices. acs.org The development of new materials for blue OLEDs, which remains a significant challenge, often relies on molecular designs that ensure high efficiency and stability. acs.orgmdpi.com The this compound structure offers a platform that combines the favorable properties of the biphenyl core with a functional handle (the sulfinic acid group) that can be used to tune solubility for solution-processing or to attach other functional units to optimize electronic properties for specific applications in advanced materials. lookchem.comnih.gov

Innovations in Green Chemistry and Sustainable Chemical Processes

This compound and its derivatives are central to significant advancements in green chemistry, particularly in the biodesulfurization of fossil fuels. This process removes sulfur from organosulfur compounds without breaking down the valuable carbon structure. drugbank.comsmolecule.com The "4S pathway" is a well-studied metabolic route in microorganisms like Rhodococcus erythropolis for desulfurizing dibenzothiophene (B1670422) (DBT), a persistent sulfur compound in crude oil. mdpi.comnih.gov

In the final step of this pathway, the enzyme 2'-hydroxybiphenyl-2-sulfinic acid desulfinase (DszB) catalyzes the hydrolysis of 2'-hydroxybiphenyl-2-sulfinic acid (HBPSi) to produce the final products: 2-hydroxybiphenyl and sulfite (B76179). mdpi.comnih.gov This enzymatic C-S bond cleavage is a highly specific and environmentally benign alternative to the high-temperature, high-pressure hydrodesulfurization processes used in industry. mdpi.com

Table 2: Key Steps of the "4S" Biodesulfurization Pathway

| Step | Substrate | Enzyme | Product | Reference |

|---|---|---|---|---|

| 1 & 2 | Dibenzothiophene (DBT) | DszC (DBT monooxygenase) | Dibenzothiophene sulfone (DBTO₂) | plos.org |

| 3 | Dibenzothiophene sulfone (DBTO₂) | DszA (DBT-sulfone monooxygenase) | 2-(2'-hydroxyphenyl) benzene (B151609) sulfinate (HPBSi) | plos.org |

Beyond biodesulfurization, sulfinic acids are recognized as valuable reagents in sustainable synthesis. mdpi.com Recent research has focused on developing catalyst- and additive-free hydrosulfonylation reactions using sulfinic acids, which proceed at room temperature with high atom economy. mdpi.com Light-promoted, photocatalyst-free reactions of sulfinic acids with alkenes have also been developed, representing a redox-neutral and green method for forming sulfones. rsc.org These methodologies align with the core principles of green chemistry by reducing waste and avoiding the need for heavy metal catalysts. mdpi.comrsc.orgresearchgate.net

Future Research Perspectives and Interdisciplinary Opportunities for this compound

The unique chemistry of this compound opens numerous avenues for future research and collaboration across scientific disciplines.

Materials Science: The biphenyl core is a proven structural motif for high-performance materials. rsc.org Future work could focus on synthesizing novel polymers, covalent organic frameworks (COFs), and liquid crystals using this compound as a key building block. rsc.orgrsc.org Such materials could find applications in advanced optoelectronics, including flexible displays and solid-state lighting. tandfonline.com

Medicinal Chemistry and Pharmacology: Organosulfur compounds, including those derived from sulfinic acids, are a cornerstone of medicinal chemistry with applications as antimicrobial and anti-inflammatory agents. eurekalert.orgnih.gov The use of sulfinic acids in cascade reactions to build potentially bioactive molecules presents a promising strategy for drug discovery. researchgate.net Interdisciplinary research could explore the synthesis of novel sulfonamides and sulfones from this compound and evaluate their therapeutic potential.

Biotechnology and Environmental Science: The central role of biphenyl sulfinates in biodesulfurization pathways offers significant interdisciplinary opportunities. mdpi.comnih.gov Future research could involve protein engineering to enhance the efficiency of desulfinase enzymes (DszB) or developing bioreactor systems that utilize microorganisms capable of the 4S pathway for industrial-scale fuel purification. mdpi.comnih.gov This bridges the gap between molecular biology, chemistry, and environmental engineering to address the global challenge of sulfur emissions. smolecule.com

Sustainable Synthesis: The development of green chemical processes using sulfinic acids is a burgeoning field. mdpi.comrsc.org Future perspectives include expanding the scope of catalyst-free and light-induced reactions to a broader range of substrates. This involves a deep, interdisciplinary understanding of reaction mechanisms, combining physical organic chemistry with computational studies to design more efficient and selective synthetic methods. rsc.org

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.